molecular formula C14H23NO4 B3098689 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid CAS No. 1341037-89-5

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B3098689
CAS No.: 1341037-89-5
M. Wt: 269.34 g/mol
InChI Key: UPMUUSOZLRERIU-UHFFFAOYSA-N
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Description

The compound “2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid” is a complex organic molecule. It is characterized by the presence of a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, a carboxylic acid group, and a tert-butoxycarbonyl group . The spirocyclic structure involves two rings sharing a single atom, which adds to the complexity of the molecule. The presence of the carboxylic acid group and the tert-butoxycarbonyl group also contribute to the reactivity and properties of the molecule .

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid and its derivatives are utilized in the synthesis of N-Boc-amino acids. The reagent Boc-OASUD, related to this compound, is used for preparing N-Boc-amino acids, offering better stability and yield without racemization, making it a superior alternative to di-tert-butyl dicarbonate (Rao et al., 2017).

Constrained Surrogates in Peptide Synthesis

The compound serves as a precursor for spirolactams, which act as conformationally restricted pseudopeptides. This facilitates the synthesis of constrained surrogates of dipeptides like Pro-Leu and Gly-Leu, useful in peptide synthesis for structure-activity studies (Fernandez et al., 2002).

One-Pot Synthesis of Spirocyclic Compounds

It has been used in Mn(III)-based reactions for the one-pot synthesis of spirocyclic compounds like 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting its versatility in creating diverse chemical structures (Huynh et al., 2017).

Preparation of Constrained Peptidomimetics

The compound is integral in synthesizing constrained peptidomimetics like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid. These peptidomimetics serve as rigid dipeptide mimetics, crucial in peptide-based drug discovery (Mandal et al., 2005).

Biological and Drug Discovery Applications

Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds, such as 6-azaspiro[4.3]alkanes derived from this compound, are synthesized and explored for their potential in drug discovery. These innovative scaffolds provide a new chemical space, possibly leading to novel pharmacologically active compounds (Chalyk et al., 2017).

Amino Acid Analogues and Drug Design

The synthesis of amino acid analogues like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid is based on this compound, adding to the repertoire of constrained amino acids used in chemistry, biochemistry, and drug design, reflecting its significance in creating structurally unique molecules (Radchenko et al., 2010).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-6-14(9-15)5-4-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMUUSOZLRERIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148880
Record name 2-Azaspiro[4.4]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-89-5
Record name 2-Azaspiro[4.4]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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